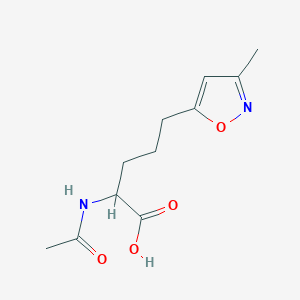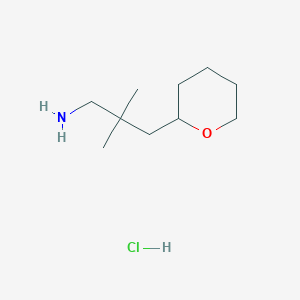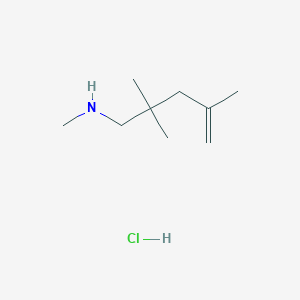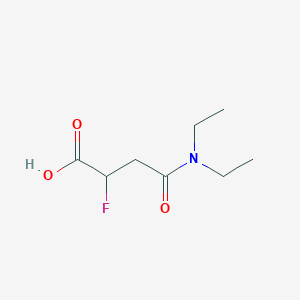![molecular formula C8H14ClNO B1484952 Chlorhydrate de 2-méthyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 2060040-28-8](/img/structure/B1484952.png)
Chlorhydrate de 2-méthyl-8-azabicyclo[3.2.1]octan-3-one
Vue d'ensemble
Description
2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride is a chemical compound with the empirical formula C8H15ClN2O . It is a unique chemical that is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . The 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Alternatively, there are methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of 2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride is complex. The InChI code for this compound is1S/C8H14N2O.ClH/c1-10-7-2-3-8(10)5-6(4-7)9-11;/h7-8,11H,2-5H2,1H3;1H/b9-6-;/t7-,8+;/m1./s1 . This code provides a detailed description of the compound’s molecular structure.
Applications De Recherche Scientifique
Synthèse des alcaloïdes tropaniques
Le squelette 8-azabicyclo[3.2.1]octane est au cœur de la famille des alcaloïdes tropaniques, connus pour leurs diverses activités biologiques . Les efforts de recherche ont été axés sur la préparation stéréosélective de cette structure en raison de son importance dans la synthèse de produits naturels et de médicaments. Les méthodologies développées pour cette synthèse sont cruciales pour l'industrie pharmaceutique, notamment dans la création de composés aux propriétés analgésiques et anesthésiques.
Construction énantiosélective
La construction énantiosélective de l'architecture 8-azabicyclo[3.2.1]octane est un domaine de recherche important . Obtenir un contrôle stéréochimique dans la formation de ce squelette bicyclique est essentiel pour le développement de médicaments chiraux. Ce processus implique souvent de commencer par des matériaux acycliques qui contiennent toutes les informations stéréochimiques nécessaires, qui subissent ensuite une transformation pour former la structure bicyclique.
Stratégies de désymétrisation
La désymétrisation de dérivés achiraux de la tropinone pour obtenir un contrôle stéréochimique est une autre méthodologie importante . Cette approche permet de générer le squelette 8-azabicyclo[3.2.1]octane avec la stéréochimie souhaitée, ce qui est essentiel pour la synthèse de molécules biologiquement actives.
Découverte de médicaments
Le système 2-azabicyclo[3.2.1]octane est un hétérocycle azoté ayant un potentiel important dans la découverte de médicaments . Sa structure unique en a fait un intermédiaire de synthèse clé dans plusieurs synthèses totales de molécules bioactives. La présence du noyau dans divers produits naturels et synthétiques souligne son importance dans le secteur pharmaceutique.
Méthodologies synthétiques
Le développement de nouvelles méthodologies synthétiques pour accéder à l'architecture 2-azabicyclo[3.2.1]octane est un domaine de recherche en cours . Ces méthodologies sont cruciales pour la synthèse totale de molécules complexes et ont des implications pour la production de produits pharmaceutiques et autres composés bioactifs.
Valorisation de la biomasse
La valorisation de composés dérivés de la biomasse par l'utilisation du squelette 2-azabicyclo[3.2.1]octane est un domaine d'intérêt émergent . Cela implique de transformer la biomasse en produits chimiques précieux en utilisant la structure bicyclique comme intermédiaire, ce qui peut conduire au développement de procédés chimiques durables et écologiques.
Mécanisme D'action
Target of Action
The 2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities
Biochemical Pathways
The biochemical pathways affected by 2-Methyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect several biochemical pathways, particularly those involving neurotransmitters .
Result of Action
The molecular and cellular effects of 2-Methyl-8-azabicyclo[32One study suggests that compounds with a similar structure exhibit good nematicidal activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride. For instance, storage conditions can impact the stability of the compound . It is recommended to store the compound in a cool, dry place in a tightly closed container, away from oxidizing agents .
Analyse Biochimique
Biochemical Properties
2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This interaction is crucial as it can influence neurotransmission processes. Additionally, 2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride binds to certain receptor proteins, affecting their activity and downstream signaling pathways .
Cellular Effects
The effects of 2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in neurotransmitter synthesis and release . Furthermore, 2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride involves several key processes. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the context . Additionally, 2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, affecting its efficacy . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of 2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on biological processes .
Metabolic Pathways
2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution can affect its localization and accumulation in specific tissues, influencing its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride is an important aspect of its activity. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact its function and interactions with other biomolecules, ultimately affecting its biological activity .
Propriétés
IUPAC Name |
2-methyl-8-azabicyclo[3.2.1]octan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-5-7-3-2-6(9-7)4-8(5)10;/h5-7,9H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWQRMRFFCTCTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(N2)CC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrochloride](/img/structure/B1484870.png)


![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride](/img/structure/B1484874.png)



amine hydrochloride](/img/structure/B1484886.png)



![3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1484890.png)

